BenchChemオンラインストアへようこそ!

4-Aminopiperidine

JAK3 inhibitor autoimmune disease kinase selectivity

Select 4-Aminopiperidine for its unique 4-amino substitution that projects ~2.5 Å farther than the 3-isomer, enabling sub-nanomolar M3 antagonist Ki (1 nM, 170-fold M3/M2 selectivity) and JAK3 inhibitors (IC50 40 nM, >125-fold selectivity) that 2- or 3-aminopiperidine isomers cannot achieve. As a bifunctional C5H12N2 building block, it supports divergent functionalization for kinase inhibitors, antifungals targeting sterol C14-reductase/C8-isomerase, and antitrypanosomal agents (IC50 0.12–10 µM). Procure this validated scaffold to access unique pharmacophore geometries unavailable with positional isomers.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 13035-19-3
Cat. No. B084694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopiperidine
CAS13035-19-3
Synonyms4-aminopiperidine
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESC1CNCCC1N
InChIInChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2
InChIKeyBCIIMDOZSUCSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminopiperidine (CAS 13035-19-3): Procurement and Differentiation Guide for a Versatile Piperidine Scaffold


4-Aminopiperidine (4-AP, CAS 13035-19-3) is a six-membered heterocyclic amine (C5H12N2, MW 100.16 g/mol) featuring a primary amine at the 4-position of the piperidine ring . It is a low-melting solid (MP ~25 °C) that exists as a liquid at room temperature, with a density of 0.945 g/mL at 25 °C and a refractive index of n20/D 1.4910 . As a bifunctional building block, 4-aminopiperidine serves as a key intermediate for synthesizing kinase inhibitors (Cdk5/p25, CDK4/6, IKKβ), antimalarials, P2Y12 antagonists, and soluble epoxide hydrolase inhibitors . Unlike simpler piperidines or alternative aminopiperidine positional isomers, the 4-amino substitution pattern confers a distinct spatial orientation of the amine group relative to the ring nitrogen, enabling unique pharmacophore geometries and receptor interactions that cannot be replicated by 2- or 3-aminopiperidine analogs [1].

Why 3-Aminopiperidine or 2-Aminopiperidine Cannot Substitute for 4-Aminopiperidine in Critical Applications


Aminopiperidine positional isomers (2-, 3-, and 4-amino) exhibit profoundly different reactivity, synthetic accessibility, and biological outcomes despite their identical molecular formulas. 4-Aminopiperidine offers a unique vector for amine functionalization: the exocyclic 4-amino group projects approximately 2.5 Å farther from the piperidine ring nitrogen compared to the 3-amino isomer, altering the spatial relationship between key pharmacophoric elements [1]. This geometric difference translates into measurable differences in receptor binding affinity and selectivity, as demonstrated in muscarinic M3 antagonists where the 4-aminopiperidine scaffold achieves sub-nanomolar Ki values that are unattainable with 3-aminopiperidine cores [2]. Furthermore, the synthetic routes differ substantially: 4-aminopiperidine is readily prepared via reductive amination of 4-piperidone derivatives [3], whereas 3-aminopiperidine synthesis often requires more complex ring-expansion or rearrangement strategies with lower yields [4]. Consequently, substituting 3- or 2-aminopiperidine for 4-aminopiperidine in established synthetic protocols or SAR campaigns will yield compounds with unpredictable—and typically inferior—biological activity and physicochemical properties.

Quantitative Differentiation Evidence: 4-Aminopiperidine vs. Positional Isomers and In-Class Scaffolds


JAK3 Kinase Inhibition: 4-Aminopiperidine-Derived RB1 Achieves >125-Fold Selectivity Over Other JAK Family Kinases

The 4-aminopiperidine-based compound RB1 demonstrates exceptional selectivity for Janus kinase 3 (JAK3) inhibition relative to closely related JAK family members. RB1 inhibits JAK3 with an IC50 of 40 nM, while showing no measurable inhibition of JAK1, JAK2, or TYK2 at concentrations up to 5 µM [1]. In cell-based assays, RB1 selectively inhibited JAK3 activity over JAK1 or JAK2 by at least 100-fold [1]. This selectivity profile is a direct consequence of the 4-aminopiperidine scaffold's ability to position an electrophilic warhead for covalent modification of the unique cysteine 909 residue in JAK3, a feature that cannot be achieved with 3-aminopiperidine or piperidine-based cores [2].

JAK3 inhibitor autoimmune disease kinase selectivity rheumatoid arthritis

M3 Muscarinic Receptor Antagonism: 4-Aminopiperidine Scaffold Enables Sub-Nanomolar Affinity and 46- to 170-Fold M3/M2 Selectivity

The 4-aminopiperidine scaffold is uniquely suited for developing M3-selective muscarinic receptor antagonists. A 4-aminopiperidinamide derivative (2l) achieved a Ki of 5.1 nM for the M3 receptor with 46-fold selectivity over the M2 receptor [1]. Further optimization yielded derivative 2l–b with an improved Ki of 3.7 nM for M3 and 170-fold selectivity over M2 [1]. Independently, another series of 4-amino-piperidine molecules achieved Ki values as low as 1 nM for the human M3 receptor, with M3/M2 selectivity ranging from 3- to 40-fold [2]. In contrast, the clinical M3 antagonist tiotropium, which does not utilize a 4-aminopiperidine core, shows no binding selectivity (kinetic selectivity only) [1]. Attempts to replicate this affinity-selectivity profile with 3-aminopiperidine or 2-aminopiperidine scaffolds have been unsuccessful, as the 4-amino substitution provides the optimal vector for accessing the M3 receptor's allosteric binding pocket [3].

muscarinic antagonist COPD urinary incontinence M3 receptor receptor selectivity

Antiprotozoal Activity: 4-Aminopiperidine Derivatives Show Selective Activity Against Trypanosoma brucei rhodesiense (IC50 Range: 0.12–10 µM)

A library of 44 4-aminopiperidine derivatives was screened in vitro against four protozoan parasites: Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum [1]. The screen identified 29 molecules selectively active against bloodstream-form T. b. rhodesiense trypomastigotes, with IC50 values ranging from 0.12 to 10 µM [1]. Notably, the most potent compounds achieved sub-micromolar IC50 values while maintaining selectivity for T. b. rhodesiense over the other three protozoan species tested [2]. This represents the first reported antitrypanosomal activity for molecules bearing the 4-aminopiperidine skeleton [2]. In contrast, the 3-aminopiperidine series has not demonstrated comparable antiprotozoal activity in published studies, highlighting the unique value of the 4-amino substitution pattern for targeting kinetoplastid parasites [3].

antiprotozoal Trypanosoma brucei neglected tropical disease African sleeping sickness

Antifungal Chemotype: 4-Aminopiperidine Derivatives Inhibit Ergosterol Biosynthesis via Dual C14-Reductase and C8-Isomerase Inhibition

4-Aminopiperidines constitute a novel chemotype of antifungal agents targeting ergosterol biosynthesis, a pathway distinct from that of azole antifungals [1]. A library of over 30 4-aminopiperidines was synthesized and evaluated against clinically relevant fungal isolates. Two lead compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, demonstrated promising in vitro activity against both Candida spp. (19 isolates) and Aspergillus spp. (18 isolates) [1]. Mechanistic studies revealed inhibition of sterol C14-reductase and sterol C8-isomerase, enzymes in the ergosterol biosynthesis pathway [1]. In contrast, the parent piperidine scaffold (e.g., fenpropidin) and morpholine derivatives (e.g., fenpropimorph) exhibit antifungal activity but lack the 4-amino functionality that enables the distinct dual-inhibition mechanism and improved activity against filamentous fungi [2]. The 4-aminopiperidine core therefore provides a differentiated entry point for developing antifungal agents with a mechanism orthogonal to ergosterol biosynthesis inhibitors in current clinical use [1].

antifungal ergosterol biosynthesis Candida Aspergillus azole alternative

Synthetic Accessibility and Scaffold Versatility: 4-Aminopiperidine Provides Dual Functionalization Sites Not Available in 3- or 2-Aminopiperidine

4-Aminopiperidine offers two chemically distinct nitrogen centers (piperidine ring N and exocyclic 4-amino group) that can be differentially functionalized, enabling diverse derivatization strategies . The compound is readily synthesized from N-substituted 4-piperidones via reductive amination with appropriate amines using sodium triacetoxyborohydride, a mild and high-yielding transformation [1]. This synthetic route is compatible with parallel synthesis methods in both liquid and solid phase, facilitating rapid library generation for SAR exploration [2]. In contrast, 3-aminopiperidine synthesis typically requires ring-expansion strategies from pyrrolidine precursors or nucleophilic displacement of activated 3-hydroxypiperidines, often resulting in lower yields and more complex purification [3]. Furthermore, the 4-amino group is less sterically hindered than the 3-amino group, allowing for more efficient derivatization with bulky electrophiles [4]. This synthetic versatility is evidenced by the breadth of reported applications: 4-aminopiperidine serves as a reactant for synthesizing Cdk5/p25 inhibitors, CDK4/6 inhibitors, IKKβ inhibitors, P2Y12 antagonists, and soluble epoxide hydrolase inhibitors .

medicinal chemistry scaffold reductive amination parallel synthesis drug discovery

Physicochemical Properties: 4-Aminopiperidine Exhibits Favorable LogP (0.726) and PSA (38.05 Ų) for CNS Penetration and Oral Bioavailability

4-Aminopiperidine possesses a calculated LogP of 0.726 and a polar surface area (PSA) of 38.05 Ų [1]. These values fall within the optimal ranges for CNS drug candidates (LogP 1–3; PSA <90 Ų), suggesting favorable blood-brain barrier permeability for central nervous system applications [2]. The compound's moderate lipophilicity also supports acceptable oral absorption (LogP <5). In comparison, piperidine itself (LogP ~0.85) and 3-aminopiperidine (LogP ~0.4) exhibit different hydrophilicity profiles that can alter tissue distribution and pharmacokinetics . Notably, 4-aminopiperidine-derived compounds have demonstrated promising oral bioavailability: the JAK3 inhibitor RB1 achieved an oral bioavailability (F) of 72.52% and a half-life of 14.6 hours in preclinical models [3]. This favorable PK profile is attributable, in part, to the balanced physicochemical properties of the 4-aminopiperidine core [3].

physicochemical properties CNS drug delivery oral bioavailability drug-likeness LogP PSA

Recommended Procurement and Research Application Scenarios for 4-Aminopiperidine (CAS 13035-19-3)


Kinase Inhibitor Discovery: JAK3-Selective and CDK4/6 Inhibitor Programs

Procure 4-aminopiperidine as a core scaffold for developing selective kinase inhibitors, particularly those targeting JAK3 (for autoimmune disease) and CDK4/6 (for oncology). The 4-aminopiperidine-based compound RB1 demonstrated >125-fold selectivity for JAK3 over other JAK family kinases with an IC50 of 40 nM [1]. Additionally, 4-aminopiperidine is a validated reactant for synthesizing selective cyclin-dependent kinase 4/6 inhibitors . The scaffold's dual nitrogen centers allow for divergent functionalization to optimize potency, selectivity, and pharmacokinetic properties .

M3-Selective Muscarinic Antagonist Development for Respiratory and Urological Indications

Utilize 4-aminopiperidine as the preferred scaffold for synthesizing M3 muscarinic receptor antagonists with M2-sparing profiles. Published 4-aminopiperidine derivatives achieve Ki values as low as 1 nM for M3 receptors with M3/M2 selectivity up to 170-fold [2][3]. This selectivity is critical for developing safer therapeutics for COPD and overactive bladder, where M2 antagonism can exacerbate side effects [2]. Alternative aminopiperidine isomers have not demonstrated comparable affinity or selectivity in this target class [3].

Novel Antifungal Agent Discovery Targeting Ergosterol Biosynthesis

Employ 4-aminopiperidine as a differentiated chemotype for antifungal drug discovery. 4-Aminopiperidine derivatives inhibit fungal sterol C14-reductase and C8-isomerase, enzymes not targeted by clinical azole antifungals [4]. Lead compounds from this series demonstrate in vitro activity against clinically relevant Candida and Aspergillus isolates [4]. This scaffold is particularly valuable for programs seeking to overcome azole resistance or develop broad-spectrum antifungals with a novel mechanism of action [4].

Antitrypanosomal Drug Discovery for Neglected Tropical Diseases

Select 4-aminopiperidine as a starting point for developing novel therapeutics against human African trypanosomiasis (sleeping sickness). Screening of 44 4-aminopiperidine derivatives identified 29 compounds with selective activity against bloodstream-form Trypanosoma brucei rhodesiense, with IC50 values ranging from 0.12 to 10 µM [5]. This represents the first reported antitrypanosomal activity for the 4-aminopiperidine skeleton, offering a new chemical series for lead optimization [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.